molecular formula C27H30N2 B2474651 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 448223-07-2

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No.: B2474651
CAS No.: 448223-07-2
M. Wt: 382.551
InChI Key: ORPZVGKSEDHRSV-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a phenyl group and a 3,5-di-tert-butylphenyl group attached to the imidazo[1,5-a]pyridine core

Scientific Research Applications

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-di-tert-butylphenylboronic acid with 1-phenylimidazole in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification process often involves recrystallization and chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidative effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butylphenylboronic acid
  • 3,5-Di-tert-butylphenylmethanone
  • 3,5-Di-tert-butylphenylporphyrin

Uniqueness

Compared to similar compounds, 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to its imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(3,5-ditert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2/c1-26(2,3)21-16-20(17-22(18-21)27(4,5)6)25-28-24(19-12-8-7-9-13-19)23-14-10-11-15-29(23)25/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZVGKSEDHRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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